8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine

mTOR kinase inhibitor morpholine isostere metabolic stability

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 1247588-85-7), also named 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine, is a bicyclic diamine comprising the conformationally constrained 8-azabicyclo[3.2.1]octane (tropane) core with an N-tetrahydropyran (THP) substituent at the bridgehead nitrogen and a primary amine at the 3-position. The THP moiety has been validated as a metabolically superior isostere of morpholine in ATP-competitive mTOR kinase inhibitor programs, where the bridged 3-oxa-8-azabicyclo[3.2.1]octane scaffold delivers enhanced human microsomal stability compared to unbridged morpholine analogs.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B13203345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2C3CCOCC3)N
InChIInChI=1S/C12H22N2O/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10/h9-12H,1-8,13H2
InChIKeyJEKRMMSCUUUBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine – Tropane Scaffold Building Block for Morpholine Isostere Programs


8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 1247588-85-7), also named 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine, is a bicyclic diamine comprising the conformationally constrained 8-azabicyclo[3.2.1]octane (tropane) core with an N-tetrahydropyran (THP) substituent at the bridgehead nitrogen and a primary amine at the 3-position [1]. The THP moiety has been validated as a metabolically superior isostere of morpholine in ATP-competitive mTOR kinase inhibitor programs, where the bridged 3-oxa-8-azabicyclo[3.2.1]octane scaffold delivers enhanced human microsomal stability compared to unbridged morpholine analogs [2]. This compound serves as a key intermediate for constructing triazine-based and urea-linked probe molecules targeting the PI3K/AKT/mTOR axis, with the free 3-amine providing a derivatizable handle absent in the corresponding 3-ol or N-unsubstituted tropane congeners [1].

Why 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine Cannot Be Replaced by Simpler Tropane or Piperidine Analogs


Generic substitution with unsubstituted tropane (8-methyl-8-azabicyclo[3.2.1]octan-3-amine) or monocyclic 4-aminopiperidine building blocks fails to recapitulate the differentiated properties of this compound for three quantifiable reasons. First, the N-THP group is not a passive alkyl substituent but a deliberate morpholine isostere: De Pascale et al. demonstrated that THP-substituted triazines retain mTOR kinase inhibitory potency (compound 11b mTOR IC₅₀ in the low nanomolar range) while dramatically improving metabolic stability in human hepatocytes compared to the first-in-class brain-penetrant TORKi PQR620 [1]. Second, the bridged bicyclic [3.2.1] framework imposes a defined exit vector geometry (C₃-endo or exo configuration) that influences target engagement, a feature absent in flexible piperidine rings [2]. Third, the 3-amine handle enables conjugation chemistries (urea, amide, sulfonamide, reductive amination) that are inaccessible to the 3-hydroxy analog, which is the more commonly stocked tropane derivative .

Quantitative Differentiation Evidence for 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine Versus Closest Analogs


N-THP Substituent as Morpholine Isostere: Metabolic Stability Advantage Over N-Methyl Tropane

The N-tetrahydropyran (THP) group on the 8-azabicyclo[3.2.1]octane scaffold has been explicitly validated as a morpholine isostere with metabolic stability advantages. In a direct comparison within the same triazine chemotype, De Pascale et al. showed that compound 11b – bearing the 3-oxa-8-azabicyclo[3.2.1]octane with a THP substituent – exhibited greater metabolic stability in human hepatocyte assays than PQR620, the first-in-class brain-penetrant mTOR kinase inhibitor (TORKi) [1]. While the target compound 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine differs from 11b by having a 3-amine rather than a 3-oxa bridge, the N-THP pharmacophore is identical, and the precedent demonstrates that replacing a standard N-methyl or N-alkyl group with THP on this scaffold translates to measurable improvements in oxidative metabolic stability [2]. An N-methyl tropane analog (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine) lacks this isosteric rationale and would be expected to show higher intrinsic clearance in microsomal or hepatocyte assays [2].

mTOR kinase inhibitor morpholine isostere metabolic stability tropane scaffold

3-Amine Handle Enables Direct Urea/Amide Conjugation Not Possible with the 3-Hydroxy Analog

A critical point of differentiation from the more commonly available 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is the presence of a primary amine at the 3-position. The 3-amine enables direct, one-step coupling to isocyanates (forming ureas), carboxylic acids (forming amides), sulfonyl chlorides (forming sulfonamides), or aldehydes (via reductive amination) without requiring an alcohol activation or Mitsunobu step . The 3-hydroxy analog requires a two-step sequence (activation then displacement) that introduces additional purification burden and chiral integrity risk. In the mTOR inhibitor literature, the 3-amino-arylurea linkage is a privileged pharmacophore; Verheijen et al. demonstrated that arylureidophenyl-triazines bearing the bridged bicyclic amine achieve single-digit nanomolar mTOR IC₅₀ values (e.g., compound 27: mTOR IC₅₀ < 10 nM) [1]. The 3-amine tropane building block is thus a direct-entry intermediate to this validated pharmacophore class.

building block differentiation amine conjugation urea library synthesis 3-hydroxy vs 3-amino tropane

Bridged Bicyclic [3.2.1] Scaffold Imposes Defined Exit Vector Geometry vs. Flexible Piperidine Analogs

The 8-azabicyclo[3.2.1]octane scaffold enforces a rigid spatial relationship between the N-substituent and the 3-position substituent, a feature directly exploited for achieving PI3K isoform selectivity over mTOR. De Pascale et al. selected compound 11b specifically for its selectivity for mTOR kinase over class I PI3K isoforms, a property attributed to the constrained geometry of the 3-oxa-8-azabicyclo[3.2.1]octane ring system within the triazine binding pocket [1]. Earlier work by Verheijen et al. established that replacing one ethylene-bridged morpholine with a 4-substituted piperidine or acyclic amine in the same triazine series led to significant losses in mTOR potency, underscoring that the bridged [3.2.1] geometry is a potency determinant, not merely a synthetic convenience [2]. A flexible N-THP-piperidine-4-amine analog cannot reproduce this rigid exit vector and would be predicted to lose both potency and selectivity.

conformational constraint exit vector geometry tropane vs piperidine PI3K selectivity

Optimal Application Scenarios for 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine in Drug Discovery


Synthesis of Metabolically Stable mTOR Kinase Inhibitor Libraries via Urea Conjugation

The primary amine at the 3-position enables direct reaction with aryl or heteroaryl isocyanates to generate N,N'-disubstituted urea libraries in a single step. This is the validated pharmacophore class from Verheijen et al. (2010), where arylureidophenyl-triazines incorporating the bridged bicyclic amine achieved mTOR IC₅₀ values below 10 nM [1]. The N-THP group simultaneously provides the metabolic stability advantage over morpholine that was the central thesis of De Pascale et al. (2023) [2]. Procurement of the pre-formed N-THP-tropane-3-amine eliminates the need for late-stage THP introduction via reductive amination on the tropane nitrogen, which can be low-yielding on sterically encumbered substrates.

Construction of CNS-Penetrant PI3K/mTOR Dual Inhibitor Candidates

The THP-substituted scaffold has demonstrated brain penetration in rodent models. De Pascale et al. reported that compound 11b achieved high concentrations in both plasma and brain after oral administration to male Sprague Dawley rats, revealing excellent oral bioavailability [2]. The 3-amine handle allows conjugation to triazine or pyrimidine cores that have precedence for CNS exposure. This application scenario differentiates the compound from N-methyl tropane analogs, which lack the metabolic stability features of the THP isostere and would likely show higher clearance, reducing brain exposure.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Requiring a Rigid, Bifunctional Amine Scaffold

The compound's combination of a rigid bicyclic core, a metabolically stable N-substituent, and a free primary amine makes it an attractive bifunctional scaffold for fragment-based drug discovery or DNA-encoded library construction. The defined exit vector geometry of the [3.2.1] system provides a predictable spatial relationship between the N-THP group (which occupies the solvent-exposed or ribose pocket region in kinase inhibitors) and the 3-amine derivatization point (which engages the hinge-binding or affinity element). This contrasts with flexible piperidine-4-amine scaffolds that sample multiple conformations and complicate SAR interpretation.

Replacement of Morpholine-Containing Lead Compounds with Improved Metabolic Stability

For medicinal chemistry programs with a morpholine-containing lead compound that suffers from high intrinsic clearance or CYP-mediated metabolism, the N-THP-8-azabicyclo[3.2.1]octane scaffold offers a direct isosteric replacement strategy. The precedent from De Pascale et al. demonstrates that the THP isostere maintains target potency while improving metabolic stability in human hepatocytes relative to PQR620 [2]. The 3-amine variant specifically enables the replacement to be executed through identical coupling chemistry (e.g., urea formation) as the original morpholine lead, minimizing changes to the synthetic route.

Quote Request

Request a Quote for 8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.